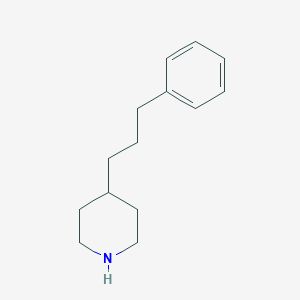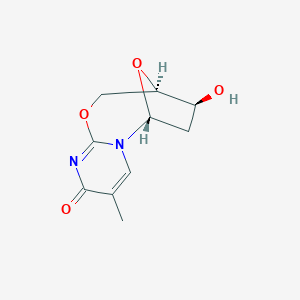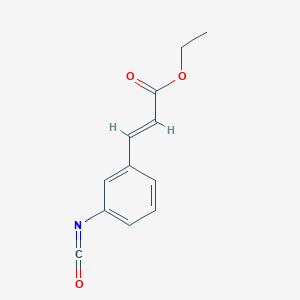
Ethyl 3-(3-isocyanatophenyl)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(3-isocyanatophenyl)prop-2-enoate, also known as IPE or isocyanate phenyl ester, is an organic compound that has been extensively studied for its potential applications in various fields of science, including materials chemistry, polymer science, and biomedical research. IPE is a versatile compound that can be synthesized through a variety of methods and has been shown to exhibit unique properties that make it an attractive candidate for a wide range of applications.
Mécanisme D'action
The exact mechanism of action of Ethyl 3-(3-isocyanatophenyl)prop-2-enoate is not yet fully understood, but it is believed to involve the formation of covalent bonds between the compound and the target material. This results in the modification of the surface properties of the material, leading to improved adhesion, biocompatibility, and other desirable characteristics.
Effets Biochimiques Et Physiologiques
Studies have shown that Ethyl 3-(3-isocyanatophenyl)prop-2-enoate does not exhibit any significant toxicity or adverse effects on living cells or organisms. However, further research is needed to fully understand the compound's effects on biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Ethyl 3-(3-isocyanatophenyl)prop-2-enoate is its versatility, as it can be synthesized through a variety of methods and used in a wide range of applications. Additionally, the compound is relatively stable and easy to handle, making it a convenient choice for many laboratory experiments.
However, one limitation of Ethyl 3-(3-isocyanatophenyl)prop-2-enoate is its potential reactivity with other compounds and materials, which can make it difficult to control in certain experimental settings. Additionally, the compound's precise mechanism of action is not yet fully understood, which can make it challenging to predict its effects in certain applications.
Orientations Futures
There are many potential future directions for research on Ethyl 3-(3-isocyanatophenyl)prop-2-enoate, including the development of new synthesis methods to improve yield and purity, as well as the exploration of new applications in fields such as drug delivery, tissue engineering, and nanotechnology. Additionally, further studies are needed to fully understand the compound's mechanism of action and its effects on living systems, which could lead to new insights into its potential uses and limitations.
Méthodes De Synthèse
The synthesis of Ethyl 3-(3-isocyanatophenyl)prop-2-enoate can be achieved through a number of different methods, including the reaction of phenyl isocyanate with ethyl acrylate in the presence of a catalyst, or through the reaction of phenyl isocyanate with ethyl vinyl ether. Other methods involve the use of different starting materials and reaction conditions to produce Ethyl 3-(3-isocyanatophenyl)prop-2-enoate in high yields and purity.
Applications De Recherche Scientifique
Ethyl 3-(3-isocyanatophenyl)prop-2-enoate has been extensively studied for its potential applications in materials chemistry, particularly in the development of new polymers and resins. The compound has been shown to exhibit unique properties that make it an attractive candidate for use in the production of high-performance coatings, adhesives, and sealants.
In addition to its applications in materials science, Ethyl 3-(3-isocyanatophenyl)prop-2-enoate has also been investigated for its potential use in biomedical research. Studies have shown that the compound can be used to modify the surface of various biomaterials, such as titanium implants, to improve their biocompatibility and reduce the risk of rejection by the body's immune system.
Propriétés
Numéro CAS |
19201-38-8 |
|---|---|
Nom du produit |
Ethyl 3-(3-isocyanatophenyl)prop-2-enoate |
Formule moléculaire |
C12H11NO3 |
Poids moléculaire |
217.22 g/mol |
Nom IUPAC |
ethyl (E)-3-(3-isocyanatophenyl)prop-2-enoate |
InChI |
InChI=1S/C12H11NO3/c1-2-16-12(15)7-6-10-4-3-5-11(8-10)13-9-14/h3-8H,2H2,1H3/b7-6+ |
Clé InChI |
VUFWMWBNRFMIHW-VOTSOKGWSA-N |
SMILES isomérique |
CCOC(=O)/C=C/C1=CC(=CC=C1)N=C=O |
SMILES |
CCOC(=O)C=CC1=CC(=CC=C1)N=C=O |
SMILES canonique |
CCOC(=O)C=CC1=CC(=CC=C1)N=C=O |
Autres numéros CAS |
19201-38-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



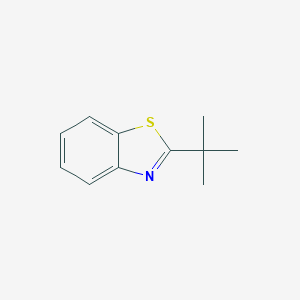
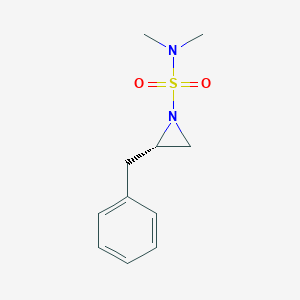
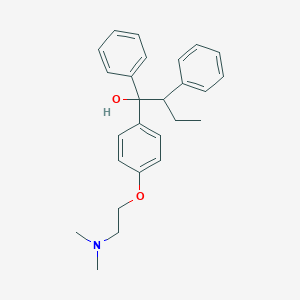
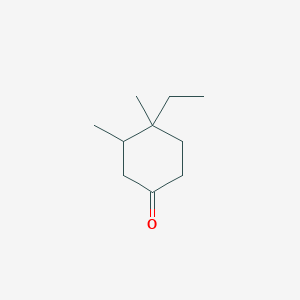
![1H-Pyrazolo[3,4-b]quinoxalin-3-amine](/img/structure/B106313.png)
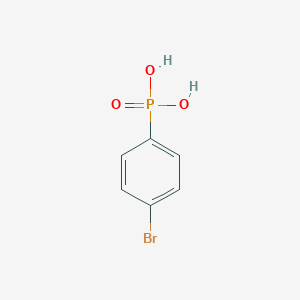
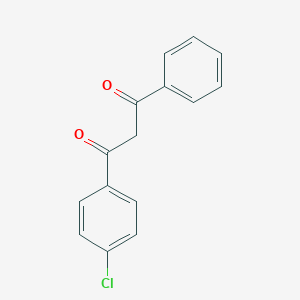
![Trimethyl (1S,2S,3R,4R,8R,9R,12S)-12-hydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4,8-tricarboxylate](/img/structure/B106323.png)
![2,2-Dimethyl-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene](/img/structure/B106331.png)
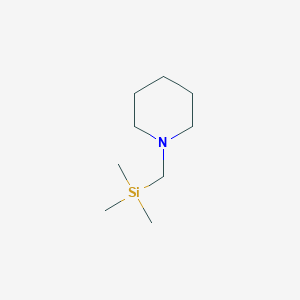
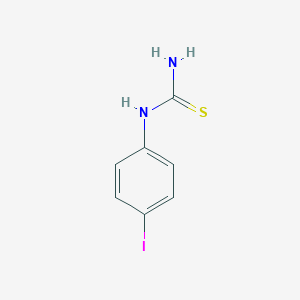
![Zinc, bis[O,O-bis(2-ethylhexyl) phosphorodithioato-kappaS,kappaS']-, (T-4)-](/img/structure/B106335.png)
